2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFMKSKTPOMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Route
An alternative method involves synthesizing 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetohydrazide as a precursor. This intermediate is prepared by refluxing ethyl 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetate with hydrazine hydrate in ethanol. Subsequent condensation with 3-chlorophenylacetyl chloride yields the target compound.
Advantages :
- Higher purity due to crystalline hydrazide intermediate
- Flexible functionalization of the hydrazide group
Limitations :
One-Pot Synthesis
A streamlined approach combines cyclization and alkylation in a single vessel. For example, acetylated thiosemicarbazide , CS₂, and 2-chloro-N-(3-chlorophenyl)acetamide are reacted sequentially under reflux. This method reduces purification steps but may compromise yield due to side reactions.
Critical Parameters Influencing Yield and Purity
Solvent Selection
Base Strength
Temperature Control
- Alkylation : Room temperature prevents decomposition of heat-sensitive thiadiazole rings
- Cyclization : Reflux conditions (80–100°C) ensure complete ring closure
Scalability and Industrial Feasibility
Bench-scale syntheses (1–10 g) report yields of 70–85%, but scaling to kilogram quantities introduces challenges:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties and are studied for their potential use in treating inflammatory diseases.
Anticancer Agents: Research has indicated that certain thiadiazole compounds may have anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Industry
Agriculture: Thiadiazole derivatives are used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are explored for their potential use in drug development due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
The unique structural features of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, such as the acetamido group and the specific substitution pattern on the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to its analogs. These differences can be crucial in determining its suitability for specific applications in medicinal chemistry and other fields.
Biological Activity
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, also referred to as CAS No. 638997-34-9, is a compound belonging to the thiadiazole family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the thiadiazole ring and acetamido group, suggest a variety of interactions with biological targets.
Synthesis and Structural Features
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
- Acetylation : Acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.
- Thioether Formation : Reaction with 3-chlorophenylacetyl chloride to form the thioether linkage.
The molecular formula is , with a molecular weight of approximately 299.75 g/mol.
The biological activity of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is hypothesized to involve interaction with various enzymes and receptors. Thiadiazole derivatives are known to modulate enzyme activity by binding to active sites or altering receptor functions as agonists or antagonists.
Biological Activities
Research indicates that compounds containing thiadiazole moieties exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Some thiadiazole derivatives demonstrate significant antimicrobial properties against various pathogens.
- Anticancer Activity : Compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways like Akt .
Case Studies
- Anticancer Efficacy : A study highlighted that a related thiadiazole compound induced apoptosis in glioma cells, suggesting potential therapeutic applications in glioblastoma treatment.
- Enzyme Inhibition : Research indicated that certain derivatives inhibited the activity of enzymes involved in tumor progression, showcasing their potential as anticancer agents .
Comparative Analysis
To better understand the biological activity of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Contains a nitrophenyl group | Induces apoptosis in glioma cells |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Benzothiazole moiety | Anticancer activity via Akt inhibition |
| 5-acetamido-1,3,4-thiadiazole derivatives | Variations in substituents on the thiadiazole ring | Broad spectrum of biological activities including antimicrobial effects |
Q & A
Q. What are the optimal synthetic routes for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide?
- Methodological Answer : The compound can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. A common approach involves reacting 2-chloroacetamide with a thiadiazole precursor in the presence of potassium iodide (KI) as a catalyst, yielding 84% under reflux conditions in polar aprotic solvents like DMSO. Critical steps include:
- Alkylation : Use of 2-chloroacetamide (10 mmol) with KI to enhance reactivity .
- Purification : Recrystallization from ethanol or toluene/water mixtures to obtain high-purity solids .
Comparative yields and conditions:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| KI-mediated alkylation | KI | DMSO | 84 | |
| Triethylamine-assisted | None | THF | 70–75 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- H NMR : Peaks at δ 7.34 ppm (NH), δ 4.82 ppm (CH), and δ 7.18 ppm (CONH) confirm the acetamide and thiadiazole moieties .
- Mass Spectrometry : A molecular ion peak at m/z 191 (M+1) aligns with the expected molecular formula .
- Elemental Analysis : Matches calculated values (e.g., C: 25.12% observed vs. 25.25% theoretical) .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO, THF) prevent hydrolysis of intermediates. Aqueous mixtures (toluene/water) are used for azide substitutions .
- Temperature Control : Exothermic reactions (e.g., chloroacetyl chloride additions) require cooling to 0–5°C to avoid side products .
Advanced Research Questions
Q. How do structural modifications to the thiadiazole or acetamide groups affect biological activity?
- Methodological Answer :
- Thiadiazole Modifications : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the 5-position enhances antimicrobial activity by increasing electrophilicity .
- Acetamide Tuning : Substituting the 3-chlorophenyl group with heteroaromatic rings (e.g., pyridyl) improves solubility and bioavailability, as shown in anticancer assays .
- Example : Replacing the 3-chlorophenyl with a 4-phenoxyphenyl group increased IC values against Staphylococcus aureus by 2-fold .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal electron-deficient regions at the thiadiazole sulfur, explaining nucleophilic attack sites .
- Molecular Electrostatic Potential (MESP) : Maps highlight the acetamide carbonyl as a hydrogen-bond acceptor, critical for target protein interactions .
Q. How can contradictory spectral or biological data be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/MS data with X-ray crystallography (if available) to confirm stereochemistry .
- Biological Replicates : Use orthogonal assays (e.g., MIC testing for antimicrobial activity + cytotoxicity profiling) to distinguish false positives .
- Case Study : Discrepancies in melting points (213–215°C reported vs. 205°C observed) may arise from polymorphic forms; DSC analysis is recommended .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Catalyst Screening : KI improves yields in alkylation by reducing activation energy .
- Solvent Recycling : Recover toluene via distillation in azide reactions to reduce costs .
- Flow Chemistry : Continuous reactors minimize exothermic risks during chloroacetyl chloride additions .
Methodological Tables
Q. Table 1: Comparative Synthetic Yields
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| KI-mediated alkylation | KI | DMSO | Reflux | 84 |
| Triethylamine-assisted | None | THF | 0–5°C | 70–75 |
| Azide substitution | NaN | Toluene/HO | Reflux | 65–70 |
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| H NMR (DMSO-d) | δ 7.34 (NH), δ 4.82 (CH) | Thiadiazole NH, Acetamide CH |
| MS (EI) | m/z 191 (M+1) | Molecular ion |
| Elemental Analysis | C: 25.12%, N: 29.58% | Empirical formula match |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
